molecular formula C15H22N2O2S2 B5640436 7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane

7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5640436
M. Wt: 326.5 g/mol
InChI Key: BTENMGOQCOYWTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane often involves intricate strategies to construct the spiro framework efficiently. While specific synthesis pathways for this compound are not directly reported, related works provide insights into possible methodologies. For instance, the Johnson orthoester Claisen rearrangement has been utilized to produce 1-oxa-4-thiaspiro[4.5]decane derivatives, showcasing a method that could potentially be adapted for the synthesis of the target compound by incorporating the appropriate ethylthio-thiazolyl acetyl side chain at a later stage (Parvez, Yadav, & Senthil, 2001).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is notable for its complexity and the spatial arrangement of its atoms, which significantly impacts its chemical behavior. Research on similar spirocyclic structures, such as the crystal structures of certain 1-oxa-4-thiaspiro[4.5]decane derivatives, reveals insights into the olefin geometry, S-Csp3 bond distances, and other molecular dimensions that are crucial for understanding the structural characteristics and potential reactivity of the target compound (Parvez, Yadav, & Senthil, 2001).

Chemical Reactions and Properties

Spirocyclic compounds are known for their diverse chemical reactions, attributed to the unique spirocyclic framework and the presence of multiple functional groups. Although specific reactions of 7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane are not detailed in the literature, studies on related compounds, such as thiazolidines and thiazolidones, provide a foundation for hypothesizing the types of chemical reactions this compound might undergo, including nucleophilic addition or substitution reactions at the thiazole ring or the acetyl group (Stacy & Strong, 1968).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its practical application and handling. While specific data on the target compound's physical properties are scarce, research on analogous structures, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, indicates that these compounds typically exhibit solid-state properties characterized by distinct crystal packing and van der Waals distances, which could be extrapolated to predict the behavior of the compound (Parvez, Yadav, & Senthil, 2001).

properties

IUPAC Name

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-2-20-14-16-12(9-21-14)8-13(18)17-6-3-4-15(10-17)5-7-19-11-15/h9H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTENMGOQCOYWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)N2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[2-(Ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane

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